![molecular formula C14H11F3N2O2S B5706475 N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide
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Overview
Description
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has been investigated for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to decreased proliferation and survival of B-cells, as well as inhibition of cytokine production and immune cell activation.
Biochemical and physiological effects:
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide has been shown to decrease the levels of several cytokines in preclinical models, including IL-6, IL-10, and TNF-α. It also inhibits the activation of T-cells and natural killer cells, which play a role in the immune response against cancer cells. In addition, N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in B-cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance mechanisms, such as mutations in BTK or activation of alternative signaling pathways. In addition, the optimal dosing and scheduling of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide in combination with other therapies is still being investigated.
Future Directions
For research on N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide include investigating its efficacy in combination with other targeted therapies, such as inhibitors of PI3K or CD20. In addition, the development of biomarkers to predict response to N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide and monitoring of resistance mechanisms will be important for its clinical development. Finally, the potential use of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide in other B-cell disorders, such as autoimmune diseases, is also an area of interest.
Synthesis Methods
The synthesis of N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide involves several steps, starting from commercially available starting materials. The key intermediate in the synthesis is 2-amino-3-(trifluoromethyl)benzonitrile, which is reacted with ethyl 2-bromo-2-oxoacetate to form the corresponding ester. This ester is then converted to the amide using ammonia gas. The final step involves the introduction of the thiophene ring by reacting the amide with 2-bromo-5-chlorothiophene.
Scientific Research Applications
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide can inhibit tumor growth in mouse models of CLL and NHL.
properties
IUPAC Name |
N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)9-3-1-4-10(7-9)19-12(20)8-18-13(21)11-5-2-6-22-11/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUJERZHZLEZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CNC(=O)C2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide |
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